(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione
Brand Name: Vulcanchem
CAS No.: 887197-25-3
VCID: VC6926724
InChI: InChI=1S/C11H12BrNO2S/c12-10-2-1-8(14)7-9(10)11(16)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2
SMILES: C1COCCN1C(=S)C2=C(C=CC(=C2)O)Br
Molecular Formula: C11H12BrNO2S
Molecular Weight: 302.19

(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione

CAS No.: 887197-25-3

Cat. No.: VC6926724

Molecular Formula: C11H12BrNO2S

Molecular Weight: 302.19

* For research use only. Not for human or veterinary use.

(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione - 887197-25-3

Specification

CAS No. 887197-25-3
Molecular Formula C11H12BrNO2S
Molecular Weight 302.19
IUPAC Name (2-bromo-5-hydroxyphenyl)-morpholin-4-ylmethanethione
Standard InChI InChI=1S/C11H12BrNO2S/c12-10-2-1-8(14)7-9(10)11(16)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2
Standard InChI Key IWEFWHXZINCEET-UHFFFAOYSA-N
SMILES C1COCCN1C(=S)C2=C(C=CC(=C2)O)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione combines a brominated phenol moiety with a morpholine-substituted thioketone group. The core structure consists of:

  • Aromatic ring: Substituted with bromine at position 2 and hydroxyl at position 5

  • Thiocarbonyl group: Bridging the aromatic system to a morpholine heterocycle

The molecular formula is C₁₁H₁₁BrN₂O₂S, with a calculated molecular weight of 327.19 g/mol . Comparative analysis of similar compounds, such as (5-bromo-2-hydroxyphenyl)(morpholino)methanethione (MW 302.19 g/mol), suggests structural isomerism significantly impacts physical properties .

Spectroscopic and Physical Properties

While direct measurements for the 2-bromo-5-hydroxy isomer are unavailable, inferences derive from analogous structures:

PropertyValue (Estimated)Source Compound Reference
Melting Point160–165°C
Boiling PointDecomposes >200°C
SolubilityModerate in DCM
LogP2.8 ± 0.3

The thioketone group confers distinct reactivity compared to ketones, particularly in nucleophilic additions and cycloadditions .

Synthetic Methodologies

Bromination Strategies

The patent CN112250562A details bromination techniques for analogous methoxybenzoic acids, providing transferable insights:

  • Substrate Preparation:

    • Halogenated hydrocarbon solvents (dichloromethane, chloroform) optimize bromine solubility

    • Red phosphorus initiates radical bromination at specific positions

  • Reaction Optimization:

    • Cocatalysts (KBr/KBrO₃) enhance regioselectivity

    • Temperature control (-10°C to 30°C) minimizes side reactions

For the target compound, adapting this protocol would require:

  • Protecting the phenolic -OH group during bromination

  • Subsequent deprotection and thiocarbonyl introduction

Thioketone Formation

Morpholine-thioketone coupling likely proceeds via:

  • Morpholine Activation:

    • Thionation of morpholine precursors using Lawesson's reagent

  • Coupling Reaction:

    • Nucleophilic aromatic substitution with activated bromophenol derivatives

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